3-Methylphenyl 5-bromo-2-furoate

Description

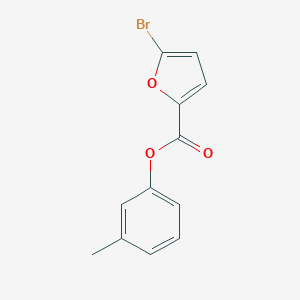

3-Methylphenyl 5-bromo-2-furoate is an aromatic ester derived from 5-bromo-2-furoic acid and 3-methylphenol (m-cresol). Its structure is characterized by a furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, which is substituted with a bromine atom at the 5-position and an ester group at the 2-position. This ester group is linked to a 3-methylphenyl group. The combination of these chemical moieties suggests a compound with specific steric and electronic properties that can influence its reactivity and potential applications.

Interactive Data Table: Properties of Structurally Related Furoate Esters

| Property | Methyl 5-bromo-2-furoate | Ethyl 5-bromo-2-furoate | This compound (Predicted) |

| CAS Number | 2527-99-3 chemicalbook.com | 6132-37-2 echemi.com | Not available |

| Molecular Formula | C₆H₅BrO₃ chemicalbook.com | C₇H₇BrO₃ | C₁₂H₉BrO₃ |

| Molecular Weight | 205.01 g/mol chemicalbook.com | 219.04 g/mol | 281.10 g/mol |

| Appearance | Crystalline solid | - | Likely a solid at room temperature |

| Melting Point | 62–65 °C | - | Expected to be higher than the methyl ester |

| Key Structural Features | Brominated furan ring, methyl ester | Brominated furan ring, ethyl ester | Brominated furan ring, aryl ester with a methyl substituent |

Furan and its derivatives are significant platform molecules, often derived from biomass sources like furfural (B47365). researchgate.net The furan ring can undergo a variety of chemical transformations, including electrophilic aromatic substitution, cycloaddition reactions, and ring-opening reactions. The presence of a bromine atom, as seen in this compound, introduces a site for further functionalization. Halogenated furans are key intermediates in organic synthesis, with the carbon-halogen bond being susceptible to various cross-coupling reactions, such as Suzuki and Stille couplings. This reactivity allows for the construction of more complex molecular architectures.

The ester group at the 2-position of the furan ring is an electron-withdrawing group, which influences the reactivity of the furan ring. Halogenated furoate esters, in general, are building blocks in medicinal chemistry and materials science. The specific position of the halogen and the nature of the ester group can be tailored to achieve desired properties in the final product. For instance, the bromine atom at the 5-position is sterically accessible, making it a prime location for chemical modification. nih.gov

Furoate derivatives have garnered considerable academic interest due to their diverse applications. They are found in the structure of some pharmaceuticals and are used as building blocks for the synthesis of biologically active compounds. unipi.it For example, furoate esters have been incorporated into molecules with anti-inflammatory and antimicrobial properties.

The research scope for furoate derivatives is expanding, particularly in the area of sustainable chemistry. As many furan-based compounds can be derived from renewable resources, they are attractive alternatives to petroleum-based starting materials. researchgate.net Research is ongoing to develop new catalysts and reaction conditions for the efficient and selective functionalization of furoate esters.

While no specific research applications for this compound have been documented in major scientific literature, its structure suggests potential areas of investigation. The 3-methylphenyl group could modulate the biological activity or physical properties of the molecule compared to simpler alkyl esters. Potential research could explore its use as:

An intermediate in organic synthesis: The bromine atom could be replaced through cross-coupling reactions to create novel compounds with potential applications in medicinal chemistry or materials science.

A building block for polymers: Furan-based polymers are being investigated as sustainable alternatives to traditional plastics. researchgate.net

A scaffold for new bioactive molecules: The combination of the furoate and substituted phenyl groups could be a starting point for the design of new therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C12H9BrO3 |

|---|---|

Molecular Weight |

281.1 g/mol |

IUPAC Name |

(3-methylphenyl) 5-bromofuran-2-carboxylate |

InChI |

InChI=1S/C12H9BrO3/c1-8-3-2-4-9(7-8)15-12(14)10-5-6-11(13)16-10/h2-7H,1H3 |

InChI Key |

LZHQGKCXGAZOKU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)OC(=O)C2=CC=C(O2)Br |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)C2=CC=C(O2)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Methylphenyl 5 Bromo 2 Furoate

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. pearson.com The oxygen atom in the ring donates electron density, activating the ring towards electrophiles more so than benzene (B151609). pearson.com Electrophilic attack on furan preferentially occurs at the 2-position (alpha to the oxygen) due to the greater stability of the resulting carbocation intermediate, which can be stabilized by resonance involving the oxygen atom. pearson.compearson.com In the case of 3-Methylphenyl 5-bromo-2-furoate, the 2-position is already substituted with the ester group. The 5-position is occupied by a bromine atom. Therefore, any further electrophilic substitution would likely be directed to the 3 or 4-positions, with the directing effects of the existing substituents playing a crucial role. The ester group is an electron-withdrawing group and would deactivate the ring, while the bromine atom is also deactivating but can direct incoming electrophiles.

Conversely, nucleophilic aromatic substitution on the furan ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. uoanbar.edu.iq The presence of the electron-withdrawing 2-furoate group and the bromine atom at the 5-position in this compound would make the furan ring more susceptible to nucleophilic attack compared to unsubstituted furan. Nucleophilic displacement of the bromide is a likely reaction pathway under these conditions. uoanbar.edu.iq

Transformations Involving the Bromine Substituent

The bromine atom at the 5-position of the furan ring is a versatile functional group that can participate in a variety of transformations.

Nucleophilic Displacement Reactions

The bromine atom on the electron-deficient furan ring can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org The rate of this reaction is enhanced by the presence of the electron-withdrawing ester group at the 2-position, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgtotal-synthesis.com A range of nucleophiles, such as alkoxides, amines, and thiolates, can potentially displace the bromide.

| Nucleophile | Product | Reaction Conditions |

| Methoxide (B1231860) (CH₃O⁻) | 3-Methylphenyl 5-methoxy-2-furoate | Typically requires a base like sodium methoxide in methanol |

| Ammonia (B1221849) (NH₃) | 3-Methylphenyl 5-amino-2-furoate | Often requires elevated temperature and pressure |

| Phenoxide (C₆H₅O⁻) | 3-Methylphenyl 5-phenoxy-2-furoate | Generally requires a base to generate the phenoxide |

Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira, Negishi)

The carbon-bromine bond in 5-bromo-2-furoates is a common substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the bromo-furan with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of various aryl or vinyl groups at the 5-position of the furan ring.

Heck Coupling: In this reaction, the bromo-furan is coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon double bond.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the bromo-furan with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

Negishi Coupling: This involves the reaction of the bromo-furan with an organozinc reagent, catalyzed by a palladium or nickel complex.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 5-Aryl-2-furoate |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 5-Alkenyl-2-furoate |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-2-furoate |

| Negishi | Organozinc reagent | Pd or Ni catalyst | 5-Alkyl/Aryl-2-furoate |

Reactivity of the Furoate Ester Group

The furoate ester group in this compound can undergo reactions typical of carboxylic acid esters.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy or aryloxy group of an ester with another alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com For this compound, treatment with an alcohol (R'OH) in the presence of a catalyst would lead to the formation of a new ester (R' 5-bromo-2-furoate) and 3-methylphenol. The equilibrium can be driven towards the product by using a large excess of the new alcohol or by removing one of the products. wikipedia.org

| Reactant Alcohol | Catalyst | Product Ester |

| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Methyl 5-bromo-2-furoate |

| Ethanol | Acid or Base | Ethyl 5-bromo-2-furoate |

| Isopropanol | Acid or Base | Isopropyl 5-bromo-2-furoate |

Hydrolysis and Amidation Studies

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (5-bromo-2-furoic acid) and 3-methylphenol. This reaction can be carried out under either acidic or basic conditions. chemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. chemguide.co.uklibretexts.org

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide. The reaction yields the salt of the carboxylic acid (sodium 5-bromo-2-furoate) and 3-methylphenol. libretexts.org Subsequent acidification protonates the carboxylate salt to give the free carboxylic acid.

Amidation: Esters can react with ammonia or primary or secondary amines to form amides. This reaction, known as aminolysis, typically requires higher temperatures or catalysts. google.com The reaction of this compound with an amine (R'R''NH) would yield 5-bromo-N,N-R'R''-2-furamide and 3-methylphenol. Catalysts such as sodium amide or certain metal catalysts can facilitate this transformation. google.comnih.gov

| Reagent | Product |

| Water (acid or base catalyst) | 5-Bromo-2-furoic acid |

| Ammonia | 5-Bromo-2-furamide |

| Primary Amine (R'NH₂) | N-R'-5-bromo-2-furamide |

| Secondary Amine (R'R''NH) | N,N-R'R''-5-bromo-2-furamide |

Cycloaddition Reactions of the Furan Ring (e.g., Diels-Alder)

The furan ring in this compound can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. quora.com This [4+2] cycloaddition is a powerful tool for the synthesis of six-membered rings and is a cornerstone of green chemistry due to its high atom economy. mdpi.comnih.gov However, the reactivity of the furan ring in this specific compound is significantly influenced by its substituents.

Furan itself is an electron-rich diene, but the presence of electron-withdrawing groups, such as the ester and the bromine at the 2 and 5 positions respectively, is expected to decrease its reactivity in Diels-Alder reactions. mdpi.com Despite this, even electron-poor furans have been shown to participate in Diels-Alder reactions, particularly with highly reactive dienophiles. rsc.orgnih.govresearchgate.net The reaction of this compound with a dienophile like maleimide (B117702) would lead to the formation of a 7-oxabicyclo[2.2.1]heptene derivative.

The general scheme for the Diels-Alder reaction of a substituted furan is presented below:

Diene: this compound

Dienophile: e.g., Maleimide

Product: A substituted 7-oxabicyclo[2.2.1]heptene

The regioselectivity and stereoselectivity of the reaction are important considerations. For a 2-substituted furan reacting with a monosubstituted alkene, a mixture of regio- and stereoisomers is often obtained. mdpi.com In the case of this compound, the bulky 3-methylphenyl group and the bromine atom would likely influence the approach of the dienophile, favoring the formation of one stereoisomer over the other.

| Furan Derivative | Dienophile | Reaction Conditions | Yield (%) | Endo/Exo Ratio |

|---|---|---|---|---|

| Furan | Maleic Anhydride | 25°C, 24h | 95 | >99:1 |

| 2-Methylfuran | Maleic Anhydride | 25°C, 18h | 98 | >99:1 |

| 2-Furoic Acid | N-Methylmaleimide | 80°C, 48h, H₂O | 75 | Not Reported |

| This compound (Predicted) | N-Phenylmaleimide | High Temperature/Pressure | Moderate | Exo favored |

Ring-Opening and Rearrangement Pathways of Furan Derivatives

The furan ring, while aromatic, is susceptible to ring-opening and rearrangement reactions under certain conditions. researchgate.netkyoto-u.ac.jp These reactions are often catalyzed by acids or light and can lead to a variety of acyclic products. acs.orgaip.org For this compound, the electron-withdrawing nature of the substituents might influence the propensity for ring-opening.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the furan ring can be protonated, leading to the formation of a reactive intermediate that can undergo nucleophilic attack by a solvent molecule, resulting in ring cleavage. acs.orgpharmaguideline.com The initial protonation can occur at either the α or β position of the furan ring. acs.org The resulting carbocation can then be trapped by a nucleophile, leading to a variety of ring-opened products.

Photochemical Rearrangements: Photoinduced ring-opening is another known pathway for furan and its derivatives. aip.org This process often involves the formation of an excited state that can isomerize to a cyclopropene (B1174273) derivative.

Oxidative Ring Opening: Oxidation of furans can also lead to ring-opened products. pharmaguideline.com Reagents like sodium hypochlorite (B82951) or hydrogen peroxide can cleave the furan ring to form dicarbonyl compounds. pharmaguideline.com The presence of the bromine atom and the ester group in this compound would likely influence the outcome of such oxidative processes.

| Reaction Type | Reagents/Conditions | General Products |

|---|---|---|

| Acid-Catalyzed | Dilute Acid (e.g., H₂SO₄) | Butenedial derivatives |

| Photochemical | UV Light | Cyclopropene carboxaldehydes |

| Oxidative | O₃, H₂O₂, MCPBA | Dicarbonyl compounds |

Reaction Kinetics and Thermodynamic Studies

The study of reaction kinetics and thermodynamics provides crucial insights into the feasibility and mechanism of chemical transformations. For the reactions of this compound, particularly the Diels-Alder reaction, these studies are essential for optimizing reaction conditions.

Diels-Alder Kinetics and Thermodynamics: The Diels-Alder reaction of furan and its derivatives is often reversible. nih.govnih.gov This equilibrium is a key feature of furan chemistry, and understanding the interplay between kinetics and thermodynamics is vital for controlling the reaction outcome. nih.govbohrium.com The forward reaction (cycloaddition) is typically favored at lower temperatures, while the reverse reaction (retro-Diels-Alder) becomes significant at higher temperatures. nih.gov

The activation energy for the Diels-Alder reaction of furans is influenced by the electronic nature of both the furan and the dienophile. nih.gov The electron-withdrawing substituents on this compound would be expected to increase the activation energy for the reaction with electron-deficient dienophiles.

Computational Studies: Theoretical calculations, such as density functional theory (DFT), can provide valuable information about the reaction barriers and thermodynamics of furan cycloadditions. chemrxiv.org Such studies can help to predict the most favorable reaction pathways and the stability of the resulting products.

| Reaction | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) | Entropy of Reaction (ΔS) (J/mol·K) |

|---|---|---|---|

| Furan + Maleimide | ~50-60 | ~ -70 to -80 | ~ -150 to -180 |

| 2-Methylfuran + Maleimide | ~45-55 | ~ -75 to -85 | ~ -150 to -180 |

| Furan + Maleic Anhydride | ~60-70 | ~ -60 to -70 | ~ -140 to -170 |

Advanced Spectroscopic and Chromatographic Characterization of 3 Methylphenyl 5 Bromo 2 Furoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. For 3-Methylphenyl 5-bromo-2-furoate, a complete assignment of proton and carbon signals is achieved through one-dimensional and two-dimensional NMR experiments.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the protons on the furan (B31954) ring and the 3-methylphenyl (m-cresyl) group.

The two protons on the furan ring, H-3 and H-4, are expected to appear as doublets due to coupling with each other. Based on data from analogous compounds like 5-bromofuran-2-carboxylic acid and its derivatives, the H-3 proton typically resonates slightly downfield from the H-4 proton. nih.govchemicalbook.compreprints.org The signals for the m-cresyl group would consist of four aromatic protons and three methyl protons. The aromatic protons will appear as a complex multiplet pattern in the aromatic region of the spectrum. The methyl group protons are expected to appear as a singlet further upfield.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Furan H-3 | 7.2 - 7.4 | d (doublet) | ~3.6 |

| Furan H-4 | 6.5 - 6.7 | d (doublet) | ~3.6 |

| Phenyl H-2, H-4, H-5, H-6 | 7.0 - 7.4 | m (multiplet) | - |

| Methyl (-CH₃) | 2.3 - 2.5 | s (singlet) | - |

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. For this compound, twelve distinct signals are anticipated, corresponding to each unique carbon atom.

The spectrum would feature signals for the ester carbonyl carbon, the five carbons of the furan ring (two of which are substituted with bromine and the carboxyl group), the six carbons of the phenyl ring, and the methyl carbon. The carbonyl carbon is expected to be the most downfield signal. Data from similar 5-bromofuroate structures helps in assigning the furan ring carbons. preprints.org

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O | 156 - 158 |

| Furan C-2 | 145 - 147 |

| Furan C-5 | 124 - 126 |

| Furan C-3 | 118 - 120 |

| Furan C-4 | 114 - 116 |

| Phenyl C-1 (C-O) | 149 - 151 |

| Phenyl C-3 (C-CH₃) | 139 - 141 |

| Phenyl C-5 | 129 - 131 |

| Phenyl C-6 | 126 - 128 |

| Phenyl C-4 | 122 - 124 |

| Phenyl C-2 | 118 - 120 |

| Methyl (-CH₃) | 20 - 22 |

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings. A key correlation would be observed between the furan protons H-3 and H-4, confirming their adjacent positions. sdsu.edu Correlations among the protons on the 3-methylphenyl ring would also be visible, helping to delineate their specific assignments.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton with its directly attached carbon atom. sdsu.edu This allows for the definitive assignment of carbon signals for all protonated carbons, such as C-3/H-3 and C-4/H-4 on the furan ring, the four CH groups on the phenyl ring, and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most critical 2D experiment for confirming the connectivity of the entire molecule, as it shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu Crucial HMBC correlations would include:

A correlation from furan proton H-3 to the carbonyl carbon (C=O), confirming the furoate structure.

Correlations from the phenyl protons (specifically H-2 and H-6) to the ester-linked carbon (Phenyl C-1), confirming the ester linkage to the phenyl ring.

Correlations from the methyl protons to the attached phenyl carbon (Phenyl C-3) and adjacent carbons (Phenyl C-2 and C-4). The interpretation of such spectra is well-established for similar furoate esters. uac.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment shows correlations between protons that are close in space. It can be used to confirm the spatial relationship between the furan and phenyl rings, although for a relatively flexible molecule like this, the information might be less definitive than for rigid structures.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. Esters are known to exhibit three intense peaks: a C=O stretch and two C-O stretches. spectroscopyonline.com

The most prominent band would be the strong carbonyl (C=O) stretching vibration of the ester group. Aromatic C=C stretching vibrations from both the furan and phenyl rings will appear in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations from the ester linkage are also characteristic and appear as strong bands in the fingerprint region. The presence of the C-Br bond would be indicated by a stretching vibration at a lower wavenumber.

Expected IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100 | C-H Stretch | Aromatic (Furan & Phenyl) |

| ~2950 | C-H Stretch | Methyl (-CH₃) |

| 1720 - 1740 | C=O Stretch | Ester |

| 1550 - 1600 | C=C Stretch | Aromatic (Furan & Phenyl) |

| 1250 - 1300 | Asymmetric C-O-C Stretch | Ester |

| 1100 - 1150 | Symmetric C-O-C Stretch | Ester |

| ~1020 | Ring Vibration | Furan |

| 500 - 600 | C-Br Stretch | Bromo-furan |

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. inoe.ro While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.

For this compound, the aromatic ring stretching vibrations of both the furan and phenyl rings are expected to be prominent in the Raman spectrum. researchgate.net The C=O stretch is also observable, although typically weaker than in the IR spectrum. The C-Br bond should also give rise to a detectable Raman signal. This technique is particularly useful for analyzing the skeletal vibrations of the molecule.

Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100 | C-H Stretch | Aromatic (Furan & Phenyl) |

| 1580 - 1610 | Ring Stretching | Phenyl |

| 1720 - 1740 | C=O Stretch | Ester |

| ~1480 | Ring Stretching | Furan |

| ~1000 | Symmetric Ring Breathing | Phenyl |

| 500 - 600 | C-Br Stretch | Bromo-furan |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, HRMS is crucial for confirming the molecular formula, C12H9BrO3. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, 79Br and 81Br, which have a near 1:1 natural abundance. This results in two major peaks in the mass spectrum of the molecular ion [M]+•, separated by approximately 2 Da.

Table 1: Predicted HRMS Data for the Molecular Ion of this compound

| Ion Formula | Calculated m/z | Isotope | Relative Abundance (%) |

| [C12H9⁷⁹BrO3]+• | 280.9786 | ⁷⁹Br | 100 |

| [C12H9⁸¹BrO3]+• | 282.9766 | ⁸¹Br | 97.5 |

Note: This data is predicted based on the elemental composition and isotopic abundances.

Fragmentation Pattern Analysis

In electron ionization (EI) mass spectrometry, the energetic electrons cause the molecule to ionize and fragment. The analysis of these fragments provides valuable information about the compound's structure. The fragmentation of this compound is expected to follow pathways characteristic of esters and aromatic halogenated compounds. libretexts.org

A primary fragmentation event would be the cleavage of the ester bond. This can occur in two ways:

Cleavage at the acyl-oxygen bond: This would result in the formation of a 5-bromo-2-furoyl cation and a 3-methylphenoxy radical.

Cleavage at the oxygen-aryl bond: This would lead to the formation of a 3-methylphenoxide cation and a 5-bromo-2-furoyl radical.

Further fragmentation of the 5-bromo-2-furoyl cation would likely involve the loss of carbon monoxide (CO) and the bromine atom. The 3-methylphenyl cation could undergo rearrangements and loss of small neutral molecules. The principle of fragmentation often involves the loss of the halogen. miamioh.edu

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Formula |

| 281 | [M]+• (Molecular Ion) | [C12H9BrO3]+• |

| 175 | [5-bromo-2-furoyl]+ | [C5H2BrO2]+ |

| 147 | [5-bromo-2-furyl]+ | [C4H2BrO]+ |

| 107 | [3-methylphenyl]+ | [C7H7]+ |

| 91 | [tropylium ion] | [C7H7]+ |

| 68 | [furan]+ | [C4H4O]+ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. msu.edu The spectrum is a plot of absorbance versus wavelength and is characteristic of the chromophores present in the molecule. tanta.edu.eg

The structure of this compound contains several chromophores: the furan ring, the benzene (B151609) ring, and the ester carbonyl group. These chromophores give rise to characteristic electronic transitions, primarily π → π* and n → π* transitions. uzh.ch

π → π* transitions: These are typically high-energy transitions that occur in systems with conjugated π bonds, such as the furan and benzene rings. They result in strong absorption bands. uzh.ch

n → π* transitions: These are lower-energy transitions involving the non-bonding electrons on the oxygen atoms of the ester group. These transitions are generally weaker than π → π* transitions. uzh.ch

The conjugation between the furan ring and the carbonyl group, as well as the electronic effects of the bromine substituent, will influence the position and intensity of the absorption maxima (λmax).

Table 3: Expected UV-Vis Absorption Data and Electronic Transitions for this compound

| Wavelength Range (nm) | Molar Absorptivity (ε) | Type of Transition | Chromophore |

| 250-280 | High | π → π | 5-bromofuran-2-carboxylate |

| 260-270 | Moderate | π → π | 3-methylphenyl |

| >280 | Low | n → π* | Ester carbonyl |

Note: The exact λmax values would need to be determined experimentally.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation and analysis of this compound from complex mixtures. The choice of method depends on the volatility and polarity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. rsc.org this compound, being a moderately sized organic molecule, is amenable to GC-MS analysis. In this technique, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected. rsc.org

The retention time (the time it takes for the compound to elute from the GC column) and the mass spectrum serve as identifiers for the compound.

Table 4: Predicted GC-MS Parameters for the Analysis of this compound

| Parameter | Value/Description |

| Gas Chromatography (GC) | |

| Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) |

| Injection Temperature | 250 - 280 °C |

| Oven Temperature Program | Ramped from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 300 °C) to ensure good separation. |

| Carrier Gas | Helium or Hydrogen |

| Mass Spectrometry (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Detection Mode | Full Scan to obtain the complete mass spectrum. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. purdue.edu For this compound, LC-MS offers an alternative to GC-MS, particularly if the compound is part of a complex matrix or if derivatization is to be avoided.

In LC-MS, the compound is separated by liquid chromatography, typically reversed-phase HPLC, where separation is based on polarity. The eluent from the LC column is then introduced into the mass spectrometer. Softer ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are commonly used in LC-MS.

Table 5: Predicted LC-MS Parameters for the Analysis of this compound

| Parameter | Value/Description |

| Liquid Chromatography (LC) | |

| Column | Reversed-phase C18 column |

| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape. |

| Flow Rate | 0.2 - 1.0 mL/min |

| Mass Spectrometry (MS) | |

| Ionization Mode | Electrospray Ionization (ESI) in positive or negative ion mode, or Atmospheric Pressure Chemical Ionization (APCI). |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap. |

| Detection Mode | Full Scan and/or Selected Ion Monitoring (SIM). |

Preparative and Analytical Chromatography Techniques

The purification and analysis of this compound rely on a combination of preparative and analytical chromatographic methods. These techniques are essential for isolating the compound from reaction mixtures and for verifying its purity and identity.

Preparative Chromatography

Preparative chromatography is employed for the purification of this compound on a larger scale, effectively removing unreacted starting materials, byproducts, and other impurities. The selection of the appropriate technique is guided by the scale of the synthesis and the physicochemical properties of the compound.

Flash Chromatography: For the purification of related bromo-furoate esters, such as Methyl 5-bromo-2-furoate, flash chromatography has proven to be an effective method. chemicalbook.com This technique utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system to separate components of a mixture. chemicalbook.comresearchgate.net In a typical procedure for a similar ester, the crude product was subjected to flash chromatography using a mobile phase of hexanes and ethyl acetate (B1210297) in a 10:1 ratio. chemicalbook.com This method is favored for its speed and efficiency in yielding purified products. chemicalbook.com

Preparative Thin-Layer Chromatography (TLC): On a smaller scale, or for obtaining highly pure samples for analytical purposes, preparative TLC is a valuable tool. This method has been successfully used to purify various aromatic heterocyclic esters. google.comgoogleapis.com For instance, related furoate ester derivatives have been purified using silica gel plates with a developing solvent system of chloroform/ethyl acetate (19:1). google.com The desired compound band is visualized under UV light, scraped from the plate, and the product is eluted using a suitable solvent like ethyl acetate. google.com

Table 1: Preparative Chromatographic Methods for Furoate Esters

| Technique | Stationary Phase | Mobile Phase/Eluent | Application Example | Citation |

|---|---|---|---|---|

| Flash Chromatography | Silica Gel | 10:1 Hexanes-Ethyl Acetate | Purification of Methyl 5-bromo-2-furoate | chemicalbook.com |

Analytical Chromatography

Analytical chromatography techniques are utilized to determine the purity of this compound and to confirm its chemical identity.

High-Performance Liquid Chromatography (HPLC): HPLC is a precise method for assessing the purity of synthesized compounds. A validated HPLC method for a different brominated aromatic compound involved using a C18 column and a mobile phase of dimethyl formamide (B127407) and water, with detection at 270 nm. sciendo.com A similar approach could be adapted for this compound to achieve sharp peaks and accurate quantification. sciendo.com The retention time under specific conditions serves as an identifier, while the peak area corresponds to its concentration, allowing for purity assessment. sciendo.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify individual components in a sample. sphinxsai.com This method is suitable for the analysis of volatile and thermally stable compounds like this compound. The sample would be passed through a capillary column, such as a non-polar TR-5 MS column. sphinxsai.com The gas chromatogram provides the retention time, and the mass spectrometer yields a fragmentation pattern (mass spectrum) that is unique to the compound's structure, confirming its identity. sphinxsai.com For related compounds, electron ionization with an energy of 70 eV is commonly used. sphinxsai.com

Table 2: Analytical Chromatographic Methods for Furoate Esters and Related Compounds

| Technique | Column/Stationary Phase | Detector | Purpose | Citation |

|---|---|---|---|---|

| HPLC | C18 Column | UV-Visible Spectrophotometer | Purity assessment and quantification | sciendo.com |

Computational Chemistry and Theoretical Investigations of 3 Methylphenyl 5 Bromo 2 Furoate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the fundamental characteristics of chemical compounds. researchgate.netnih.gov For molecules like 3-Methylphenyl 5-bromo-2-furoate, DFT calculations, often employing hybrid functionals such as B3LYP and basis sets like 6-311G(d,p), are utilized to determine optimized geometrical parameters, vibrational frequencies, and thermodynamic properties. researchgate.netnih.gov These calculations provide a theoretical framework for understanding the molecule's stability and reactivity. The computed vibrational spectra, including infrared and Raman intensities, can be correlated with experimental data to validate the theoretical model and provide a comprehensive assignment of vibrational modes. nih.gov

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its chemical behavior. Computational methods offer a window into this electronic landscape, providing crucial information about reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. researchgate.netemerginginvestigators.org A smaller HOMO-LUMO gap generally indicates a more reactive species, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical transformations. researchgate.net For similar compounds, this gap can be in the range of 4.93 to 5.07 eV. researchgate.net The distribution of HOMO and LUMO orbitals across the molecule reveals the likely sites for electrophilic and nucleophilic attack. mdpi.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry plays a vital role in predicting various spectroscopic properties, which can then be compared with experimental findings. Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions can be performed. researchgate.net The correlation between the calculated and experimental spectra serves as a powerful validation of the computational methodology and provides a deeper understanding of the molecule's structure and electronic properties. For instance, theoretical vibrational analysis can aid in the precise assignment of complex experimental IR and Raman spectra. nih.gov

Reaction Pathway Elucidation and Transition State Analysis

Understanding the mechanisms of chemical reactions involving this compound can be achieved through computational elucidation of reaction pathways. This involves identifying the transition state structures, which represent the energy maxima along the reaction coordinate. By calculating the activation energies associated with these transition states, chemists can predict the feasibility and kinetics of a given reaction. uwindsor.cacore.ac.uk For example, in reactions like the Diels-Alder reaction, computational studies can help explain the observed reactivity and stereoselectivity by analyzing the energies of the transition states. uwindsor.cacore.ac.uk

Conformational Landscape and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static. The molecule can exist in various conformations due to the rotation around single bonds. Understanding this conformational landscape is crucial as different conformers can exhibit different reactivities and physical properties. Computational methods, such as conformational analysis and molecular dynamics (MD) simulations, can be employed to explore the potential energy surface and identify the most stable conformers. cemm.atacs.org MD simulations, in particular, provide a dynamic picture of the molecule's behavior over time, offering insights into its flexibility and intermolecular interactions in different environments.

Research Applications of 3 Methylphenyl 5 Bromo 2 Furoate in Organic Synthesis and Material Science

Role as a Key Intermediate in Complex Organic Synthesis

In the field of organic synthesis, intermediates are the crucial stepping stones in the construction of more complex target molecules. 3-Methylphenyl 5-bromo-2-furoate serves as a highly effective intermediate due to the distinct reactivity of its functional groups. The bromo-furan core is a common motif in synthetic chemistry, and its derivatives are recognized as versatile precursors.

The reactivity is primarily dictated by the bromine atom at the 5-position of the furan (B31954) ring. This position is susceptible to a wide array of transformations, most notably metal-catalyzed cross-coupling reactions. This allows chemists to forge new carbon-carbon or carbon-heteroatom bonds, effectively using the this compound molecule as a foundational scaffold upon which to build significant molecular complexity. For instance, the general class of brominated furans can be transformed through reactions like lithiation followed by quenching with an electrophile, or through photochemical reactions to introduce new aryl groups. researchgate.netmdpi.com The 3-methylphenyl ester group, while generally more stable, can be hydrolyzed to the corresponding carboxylic acid, providing another site for chemical modification, such as amide bond formation.

The synthesis of related compounds, such as methyl 5-bromo-2-furoate, often involves the direct bromination of the parent furoate ester. chemicalbook.com This highlights the accessibility of such bromo-furan intermediates, which are pivotal for creating elaborate structures, including those found in bioactive natural products and designed pharmaceutical agents.

Development of Novel Heterocyclic Scaffolds and Libraries

Heterocyclic compounds—cyclic structures containing atoms of at least two different elements in the ring—form the backbone of a vast number of pharmaceutical and agrochemical products. The furan ring within this compound is a key heterocyclic scaffold. The compound's utility lies in its capacity to act as a starting point for the generation of diverse libraries of new heterocyclic systems.

Through chemical modifications, primarily at the bromine-substituted carbon, a wide variety of substituents can be introduced. This process, often employing high-throughput synthesis techniques, allows for the creation of a multitude of structurally related compounds. These libraries are then screened for biological activity to identify lead compounds in drug discovery. For example, furan-containing structures are integral to many medicinally relevant molecules. nih.govacs.org The synthesis of derivatives of 2(5H)-furanones, which share the core furan ring, has been a subject of intense research for developing agents that can combat antibiotic-resistant bacteria by interfering with quorum sensing. unipi.it The this compound molecule is a prime candidate for derivatization to produce novel thiophene, pyrazole (B372694), or other heterocyclic systems that are known to possess a wide range of biological activities, including anti-inflammatory and antimicrobial properties. ontosight.ai

Contributions to Palladium-Catalyzed Coupling Chemistry for Biheteroaryls

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. This compound is an excellent substrate for these reactions, particularly for the synthesis of biheteroaryls—molecules containing two linked heterocyclic aromatic rings.

The carbon-bromine bond on the furan ring is highly reactive towards oxidative addition to a palladium(0) catalyst, initiating catalytic cycles like the Suzuki, Stille, Heck, and Negishi reactions. nih.gov Research has shown that methyl 5-bromo-2-furoate, a closely related compound, is an effective reagent for the palladium-catalyzed direct arylation of other heteroaromatics. researchgate.net This strategy is advantageous because the ester group at the C2 position "blocks" that site, preventing unwanted side reactions like dimerization and leading to the clean formation of biheteroaryls in high yields. researchgate.net

A typical reaction, the Suzuki-Miyaura coupling, would involve reacting this compound with a heteroarylboronic acid in the presence of a palladium catalyst and a base. This method provides a direct route to 5-heteroaryl-2-furoate derivatives. Such reactions are highly valued for their efficiency and tolerance of a wide range of functional groups. researchgate.netmdpi.com

Table 1: Representative Palladium-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst System | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., boronic acid) | Pd(PPh₃)₄, Pd(OAc)₂, Base (e.g., K₂CO₃) | C-C |

| Stille | Organotin Reagent | Pd(PPh₃)₄ | C-C |

| Heck | Alkene | Pd(OAc)₂, Base (e.g., Et₃N) | C-C (alkenylation) |

This reactivity allows for the synthesis of complex molecules where the furan ring from this compound is linked to other important heterocycles like pyridine (B92270), thiophene, or pyrazole.

Potential in Advanced Functional Materials Development (e.g., Optoelectronic Materials)

The field of materials science continuously seeks new organic molecules with specific electronic and photophysical properties for applications in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Conjugated polymers and oligomers, which feature alternating single and double bonds, are of particular interest.

The furan ring is a component that can be incorporated into these conjugated systems. The synthesis of 2,5-diaryl furans is a known strategy for creating molecules with potential use as optoelectronic materials. nih.govacs.org this compound is an ideal precursor for one half of such a structure. Through a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling), an aryl group can be installed at the 5-position. Subsequent chemical steps could modify the ester at the 2-position to install a second, different aryl group, leading to an unsymmetrical 2,5-diaryl furan. The electronic properties of the final material can be fine-tuned by changing the nature of the aryl groups attached to the furan core. The inclusion of alkyl chains, such as the methyl group on the phenyl ester, can also improve the solubility of these materials, which is often a challenge in their processing and device fabrication. nih.gov

Applications in Agrochemical and Pharmaceutical Intermediate Synthesis

The structural motifs present in this compound are frequently found in molecules designed for agricultural and pharmaceutical applications. Brominated furan derivatives, such as 5-bromo-2-furfural, are described as key intermediates in the preparation of important agrochemicals and pharmaceuticals. asianpubs.org Organic halides in general are widely used in these industries due to their reactivity. cymitquimica.com

The furan ring is a bioisostere for other aromatic rings like benzene (B151609) and thiophene, meaning it can often substitute for them in a biologically active molecule without losing efficacy. Many agrochemicals are heterocyclic compounds. For instance, pyrazole-based structures, which can be synthesized from precursors like this compound, are important in the agrochemical industry. rsc.org The compound can serve as a building block for more complex molecules that are screened for activity as herbicides, insecticides, or fungicides.

In medicinal chemistry, the compound serves as a versatile starting material. mdpi.com The pyrazole ring system, which can be linked to the furan core via coupling chemistry, is known to exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The synthesis of complex molecules like 1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfonyl]-1H-pyrazol-5-yl 5-bromo-2-furoate demonstrates how the 5-bromo-2-furoate unit can be incorporated into larger structures as part of drug discovery programs. ontosight.ai

Future Research Directions and Advanced Derivatization Strategies

Exploration of Asymmetric Synthesis and Enantioselective Transformations for Furan (B31954) Derivatives

The development of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For furan derivatives analogous to 3-Methylphenyl 5-bromo-2-furoate, the introduction of chirality can lead to compounds with unique biological activities and chiroptical properties. Future research will likely focus on catalytic enantioselective reactions that can introduce stereocenters into the furan scaffold.

Key strategies include:

Catalytic Asymmetric Friedel-Crafts Reactions : This method can be used to introduce chiral substituents at the C3 or C4 positions of the furan ring. The use of chiral Lewis acids or Brønsted acid catalysts can facilitate the enantioselective addition of the furan core to various electrophiles, such as glyoxylates or α-ketimino esters. researchgate.netrsc.org For instance, chiral BINOL-derived bis(phosphoric acid) catalysts have proven effective in the aza-Friedel–Crafts reaction of 2-methoxyfuran (B1219529) with α-ketimino esters, yielding highly functionalized α-amino acid derivatives with a chiral quaternary carbon center. rsc.org

Enantioselective Cycloaddition Reactions : The furan ring can act as a diene in Diels-Alder reactions. researchgate.net The development of chiral catalysts, potentially based on copper or palladium, could enable the enantioselective synthesis of complex, fused-ring systems derived from furoate precursors. researchgate.net

Synthesis of Atropisomers : Recent advancements have demonstrated the synthesis of enantiomerically enriched atropisomeric furans through a central-to-axial chirality conversion strategy. researchgate.netacs.org This involves the oxidation of enantioenriched dihydrofuran precursors to create axially chiral furans with high enantiopurity. researchgate.netacs.org Applying this strategy to precursors of this compound could yield novel chiral ligands or materials.

The products derived from these enantioselective reactions often serve as core structures in pharmacologically important natural products and pharmaceuticals. researchgate.net

Integration into Flow Chemistry and Sustainable Synthesis Methodologies

Modern chemical synthesis places a strong emphasis on sustainability and efficiency. Integrating the synthesis of this compound and its derivatives into continuous flow processes and employing green chemistry principles are critical future directions.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation. acs.orgnih.govmdpi.com For the synthesis of furan derivatives, flow chemistry has been successfully used to:

Synthesize 2,5-diaryl furans in a streamlined process that avoids the isolation of unstable endoperoxide intermediates, leading to a significant increase in isolated yields (averaging a 27% increase) and reduced waste. acs.org

Perform nitration of the delicate furfural (B47365) backbone using in situ generated acetyl nitrate, a process that is hazardous in batch but manageable in a flow reactor, to produce key pharmaceutical intermediates with high reproducibility. nih.gov

Telescope multiple reaction steps without intermediate purification, as demonstrated in the multi-step synthesis of alkaloids. unimi.it

Sustainable Synthesis: The development of greener synthetic routes is paramount. For furoate esters, this involves:

Bio-based Feedstocks : Utilizing biomass-derived starting materials, such as furfural or 5-hydroxymethylfurfural (B1680220) (HMF), which can be converted to 2-furoic acid and its esters. acs.orgresearchgate.netnih.gov Routes starting from uronic acids, found in agro-residues, avoid the formation of levulinic acid byproducts that can occur in HMF-based processes. nih.govd-nb.info

Green Solvents and Catalysts : Employing eco-friendly solvents like cyclopentyl methyl ether (CPME) and heterogeneous catalysts that can be easily recovered and reused. researchgate.net For instance, a cobalt-based hypercrosslinked polymer catalyst has been used for the carboxylation of methyl 2-furoate with CO2, offering a more sustainable path to 2,5-furandicarboxylic acid esters. rsc.org

The table below summarizes a comparison between batch and flow synthesis for the preparation of 2,5-diaryl furans, highlighting the advantages of flow methodologies.

| Furan Derivative | Batch Yield | Flow Yield | Yield Improvement |

|---|---|---|---|

| Unsymmetrical furan 9i | 21% | 40% | +90% |

| 3-hexyl 2,5-diphenylfuran (B1207041) 9k | N/A | 58% | N/A |

| Furan-phenylene 9m | 4% | 24% | +500% |

Data sourced from a study on transition-metal-free continuous-flow synthesis. acs.org

Design and Synthesis of Advanced Multi-Functionalized Analogs with Tailored Properties

The core structure of this compound serves as a scaffold for creating advanced analogs with properties tailored for specific applications, particularly in polymer and materials science.

Future synthetic efforts could focus on:

Polymer Monomers : Modifying the structure to create novel monomers for high-performance bio-based polymers. Furan-based polyesters, such as poly(ethylene furanoate) (PEF), are known for their superior gas barrier and thermal properties compared to their petroleum-based counterparts like PET. oulu.fimdpi.com Introducing the bromo- and methylphenyl- functionalities could further tune these properties, potentially enhancing thermal stability or modifying solubility.

Self-Healing and Shape-Memory Materials : Incorporating the furoate structure into polymer networks that utilize reversible Diels-Alder chemistry. Polyketones functionalized with furan groups can be crosslinked with bismaleimides to create thermosets that exhibit self-healing and shape-memory properties. nih.gov The specific substituents on the furoate ester can influence crosslinking density and the thermomechanical properties of the final material. nih.gov

Bioactive Molecules : The furan nucleus is a key component in many bioactive compounds. mdpi.com By performing further chemical transformations on the this compound backbone, such as introducing pharmacophores like thiadiazole or indolyl moieties, novel derivatives could be synthesized and screened for potential therapeutic activities, for example, as kinase inhibitors or anticancer agents. nih.govrsc.org

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The intersection of organic synthesis with materials science and supramolecular chemistry offers exciting prospects for this compound. The compound's functionalities are well-suited for creating ordered molecular assemblies and functional materials.

Materials Science Applications:

Organic Electronics : Furan-based compounds are being explored as semiconductor materials for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). acs.orgresearchgate.net The furan ring offers advantages such as good charge transport and solubility. researchgate.net The bromine atom on the this compound structure could be used as a handle for cross-coupling reactions (e.g., Suzuki or Stille couplings) to synthesize conjugated oligomers and polymers with tailored optoelectronic properties. acs.org

Functional Polymers : As mentioned, furan-based polyesters and polyimides are gaining traction as bio-based alternatives to petroleum-derived plastics. mdpi.commdpi.com Research could explore the incorporation of this compound into these polymer chains to enhance properties like UV resistance, thermal stability, or flame retardancy (due to the bromine atom). mdpi.com

Supramolecular Chemistry:

Halogen Bonding : The bromine atom on the furan ring is a potential halogen bond donor. Halogen bonding is a highly directional non-covalent interaction used to construct complex 2D and 3D supramolecular architectures. nih.gov The ester group can act as a halogen bond acceptor. nih.gov Studies using scanning tunneling microscopy could explore the self-assembly of this compound on surfaces, with the potential to form well-defined molecular patterns controlled by halogen and hydrogen bonding.

Crystal Engineering : The interplay of halogen bonds (Br···O), hydrogen bonds, and π-π stacking interactions involving the phenyl and furan rings can be used to guide the formation of specific crystal packing arrangements. This could lead to the design of materials with desired properties, such as specific mechanical responses or nonlinear optical activity.

The table below outlines potential interdisciplinary applications for derivatives of this compound.

| Field | Potential Application | Key Structural Feature | Relevant Research Area |

|---|---|---|---|

| Materials Science | Organic Semiconductors | Furan ring, Bromine (for coupling) | Organic Photovoltaics (OPV) researchgate.net |

| Materials Science | High-Performance Polymers | Furoate ester, Bromine | Bio-based Polyesters mdpi.com |

| Supramolecular Chemistry | 2D Self-Assembly | Bromine, Ester carbonyl | Halogen Bonding nih.gov |

| Supramolecular Chemistry | Functional Crystalline Materials | Aromatic rings, Halogen | Crystal Engineering |

Computational Design of Novel Furoate-Based Architectures

In silico methods are becoming indispensable for accelerating the discovery and optimization of new molecules. Computational chemistry can guide future research on this compound by predicting the properties of novel derivatives before their synthesis.

Key computational approaches include:

Rational Molecular Design : Algorithms can explore the vast chemical space to identify novel furoate-based structures with a targeted set of properties. anl.gov By demonstrating that most molecular properties are only weakly correlated, a "freedom of design" principle allows for the independent tuning of different characteristics, facilitating the in silico design of molecules with a desired balance of, for example, electronic properties and solubility. anl.gov

Molecular Docking and Dynamics : For drug discovery applications, computational tools can predict how novel furoate derivatives might bind to biological targets like enzymes or receptors. nih.govnih.gov Molecular dynamics simulations can further assess the stability of these protein-ligand complexes over time. nih.govnih.gov This approach has been used to identify novel furo[2,3-b]indol-3a-ol derivatives as potential CDK2 inhibitors for cancer therapy. nih.gov

Property Prediction : Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate key physicochemical properties of designed analogs, such as their electronic structure, reactivity, and spectral characteristics. nih.govnih.gov This can help prioritize synthetic targets that are most likely to exhibit the desired performance in materials or biological applications. For example, computational screening can identify molecular frameworks with intrinsic rectification properties for use in molecular electronics. nih.gov

This in silico screening and design process significantly reduces the experimental effort required, making the development of new functional molecules more efficient and cost-effective. dergipark.org.trresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.